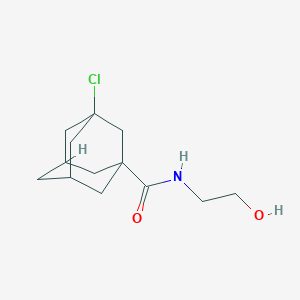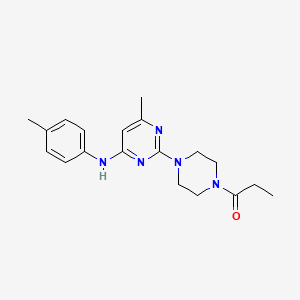![molecular formula C22H33F2N3O2 B4974419 1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DF-MPJP and belongs to the class of piperazine derivatives. DF-MPJP has been found to exhibit promising pharmacological properties, making it a valuable compound in the development of new drugs.
Mecanismo De Acción
DF-MPJP exerts its pharmacological effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. It acts as an inhibitor of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This results in an antidepressant effect. DF-MPJP also acts as an antagonist of the dopamine receptor, leading to a decrease in dopamine levels. This property makes it useful in the treatment of conditions such as schizophrenia.
Biochemical and Physiological Effects:
DF-MPJP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to an antidepressant effect. DF-MPJP has also been found to decrease the levels of dopamine, making it useful in the treatment of schizophrenia. DF-MPJP has been shown to have a high affinity for the serotonin transporter and the dopamine receptor, making it a potent drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DF-MPJP has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the serotonin transporter and dopamine receptor. This makes it a valuable compound in the development of new drugs targeting these receptors. However, DF-MPJP has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For research on DF-MPJP include further studies to determine its safety and efficacy in humans, the development of new analogs with improved properties, and the exploration of its potential applications in other diseases. Furthermore, research on the mechanism of action of DF-MPJP can provide valuable insights into the treatment of various neurological and psychiatric disorders.
In conclusion, DF-MPJP is a valuable compound in the field of scientific research due to its potential therapeutic applications. Its pharmacological properties make it a promising drug candidate for the treatment of various conditions. Further research is needed to determine its safety and efficacy, and to explore its potential applications in other diseases.
Métodos De Síntesis
DF-MPJP can be synthesized using various methods. One of the commonly used methods involves the reaction of 1-(3-aminopropyl)-4-ethylpiperazine with 2-(difluoromethoxy)benzyl chloride in the presence of a base such as sodium hydride. The resulting compound is then treated with piperidine to yield DF-MPJP. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
DF-MPJP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. DF-MPJP has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. These properties make it a promising compound for the development of new drugs targeting these conditions.
Propiedades
IUPAC Name |
3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F2N3O2/c1-2-25-13-15-27(16-14-25)21(28)8-7-18-9-11-26(12-10-18)17-19-5-3-4-6-20(19)29-22(23)24/h3-6,18,22H,2,7-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEHMZQXRKJSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)

![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)


![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974428.png)
![3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)